O-Tolunitrile-D7
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Tolunitrile-D7 can be synthesized through the selective ammoxidation of methylbenzyl chlorides, which are prepared by the chloromethylation of toluene . The reaction conditions typically involve the use of a catalyst and controlled temperature to achieve high yields and selectivity.
Industrial Production Methods
The industrial production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process includes the use of deuterated solvents and catalysts to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
O-Tolunitrile-D7 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or amides.
Reduction: Formation of amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium hydroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products
Oxidation: O-Toluamide or O-Toluic acid.
Reduction: O-Toluidine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
O-Tolunitrile-D7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of O-Tolunitrile-D7 involves its incorporation into molecules as a stable isotope label. This allows researchers to track the movement and transformation of the compound within biological systems or chemical reactions. The deuterium atoms provide a distinct signal in NMR spectroscopy, enabling detailed analysis of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
O-Tolunitrile: The non-deuterated form of O-Tolunitrile-D7.
Benzonitrile-D5: Another deuterated aromatic nitrile with five deuterium atoms.
Toluene-D8: A fully deuterated form of toluene.
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of seven deuterium atoms enhances the sensitivity and resolution of spectroscopic analysis, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C8H7N |
---|---|
Molecular Weight |
124.19 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzonitrile |
InChI |
InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
NWPNXBQSRGKSJB-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C#N)C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1C#N |
Origin of Product |
United States |
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